![molecular formula C14H20ClN3O5S B15175321 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride
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Overview
Description
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a dimethoxyphenyl group, and a methanesulfonylpropan-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Attachment of the dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 2,3-dimethoxybenzaldehyde under acidic conditions.
Introduction of the methanesulfonylpropan-1-amine moiety: This can be done by reacting the intermediate with methanesulfonyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: This can modulate the activity of these receptors and influence cellular signaling pathways.
Inhibiting enzymes: The compound may inhibit certain enzymes, leading to changes in metabolic processes.
Interacting with DNA or RNA: This can affect gene expression and protein synthesis.
Comparison with Similar Compounds
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine: Lacks the hydrochloride group.
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine sulfate: Contains a sulfate group instead of hydrochloride.
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine phosphate: Contains a phosphate group instead of hydrochloride.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20ClN3O5S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
1-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O5S.ClH/c1-20-11-6-4-5-9(12(11)21-2)13-16-14(22-17-13)10(15)7-8-23(3,18)19;/h4-6,10H,7-8,15H2,1-3H3;1H |
InChI Key |
YUQZCJSSCFOYAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C(CCS(=O)(=O)C)N.Cl |
Origin of Product |
United States |
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